

Molecular weight and formula of 1-Ethylindan

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Compound of Interest

Compound Name: 1-Ethylindan

Cat. No.: B1361379

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An In-depth Technical Guide to 1-Ethylindan

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Ethylindan**, alongside plausible experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Molecular and Physical Data

1-Ethylindan, a derivative of indan, possesses a distinct set of physical and chemical properties. The fundamental molecular details and key physical constants are summarized below for easy reference.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄	[1] [2]
Molecular Weight	146.23 g/mol	[1] [2]
CAS Number	4830-99-3	[1] [2]
Density	0.936 g/cm ³	[1]
Boiling Point	222 °C at 760 mmHg	[1]
Flash Point	75.5 °C	[1]
Refractive Index	1.523	[1]

Synthesis of 1-Ethylindan: Experimental Protocols

While a specific, peer-reviewed protocol for the direct synthesis of **1-Ethylindan** is not readily available in the searched literature, a plausible and widely applicable method is the Friedel-Crafts acylation of indan followed by a Clemmensen or Wolff-Kishner reduction. This two-step approach is a standard procedure in organic synthesis for the preparation of alkylated aromatic compounds.

Step 1: Friedel-Crafts Acylation of Indan to form 1-Acetylindan

Objective: To introduce an acetyl group onto the indan ring system, which will then be reduced to an ethyl group.

Materials:

- Indan
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dry dichloromethane (DCM) as solvent
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser

- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indan in dry DCM.
- Cool the solution to 0 °C using an ice bath.
- Slowly add anhydrous aluminum chloride to the stirred solution.
- To this mixture, add acetyl chloride dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1M HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-acetylindan.
- The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1-Acetylindan to 1-Ethylindan

Objective: To reduce the ketone functionality of 1-acetylindan to a methylene group, yielding **1-Ethylindan**. The Clemmensen reduction is a suitable method.

Materials:

- 1-Acetylindan (from Step 1)

- Zinc amalgam (Zn(Hg))
- Concentrated hydrochloric acid (HCl)
- Toluene
- Water
- Sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Prepare zinc amalgam by adding zinc granules to a solution of mercuric chloride.
- In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and 1-acetyllindan.
- Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated HCl may be added during the reflux period.
- Monitor the reaction by TLC until the starting material is consumed.
- After completion, cool the reaction mixture to room temperature and separate the organic layer.
- Extract the aqueous layer with toluene.

- Combine the organic layers and wash carefully with water, followed by a saturated NaHCO_3 solution, and finally with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure.
- The resulting crude **1-Ethylindan** can be purified by vacuum distillation.

Analytical Characterization Protocols

The identity and purity of the synthesized **1-Ethylindan** should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of **1-Ethylindan** and confirm its molecular weight.

Sample Preparation:

- Prepare a dilute solution of the purified **1-Ethylindan** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Instrumentation and Conditions (Typical):

- Gas Chromatograph: Equipped with a capillary column suitable for non-polar compounds (e.g., DB-5 or equivalent).
- Injection Volume: 1 μL .
- Inlet Temperature: 250 $^{\circ}\text{C}$.
- Oven Temperature Program: Start at 60 $^{\circ}\text{C}$, hold for 2 minutes, then ramp to 280 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
- Scan Range: m/z 40-400.

Expected Results:

- The gas chromatogram should show a single major peak corresponding to **1-Ethylindan**.
- The mass spectrum of this peak should exhibit a molecular ion (M^+) peak at m/z 146, corresponding to the molecular weight of **1-Ethylindan**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **1-Ethylindan** by analyzing the chemical shifts and coupling patterns of its protons (^1H NMR) and carbons (^{13}C NMR).

Sample Preparation:

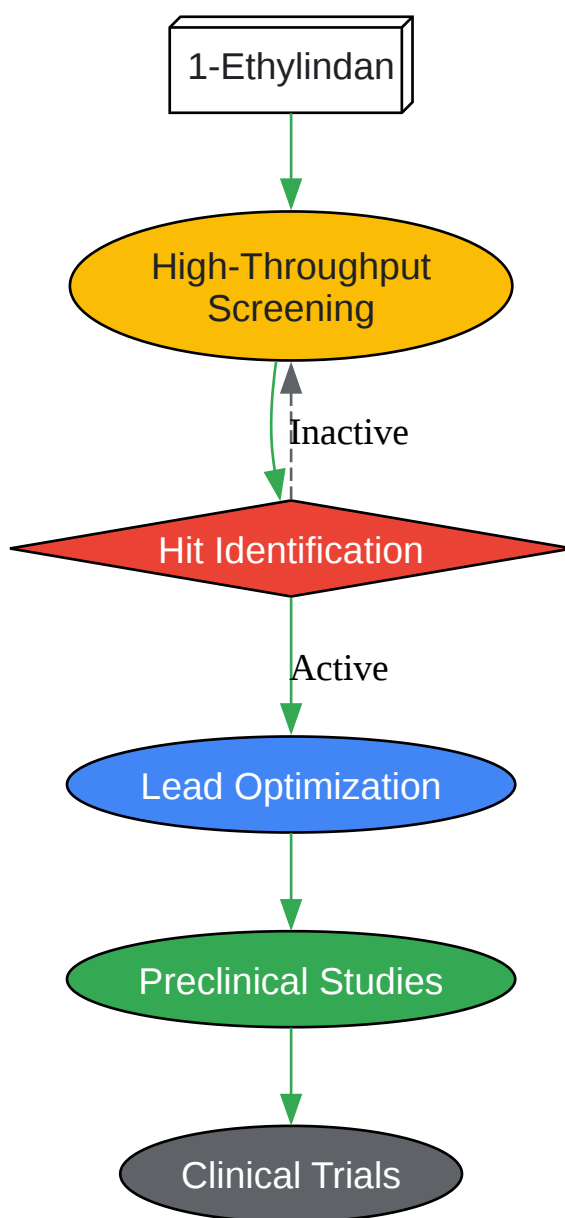
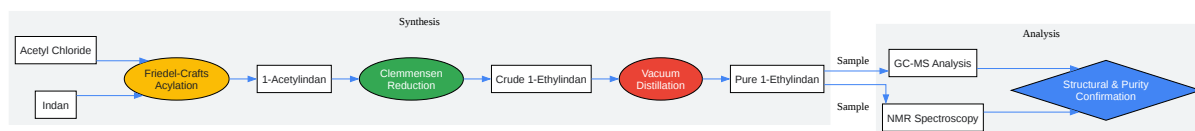
- Dissolve 5-10 mg of the purified **1-Ethylindan** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in an NMR tube.

Instrumentation (Typical):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Acquire a one-dimensional proton spectrum. Expected signals would include aromatic protons, benzylic protons, and protons of the ethyl group.
- ^{13}C NMR: Acquire a one-dimensional carbon spectrum. Expected signals would correspond to the different carbon environments in the molecule.

Logical Workflow and Diagrams

The synthesis and analysis of **1-Ethylindan** follow a logical progression from starting materials to the final, characterized product.



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References

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